molecular formula C14H9F3O2 B1586363 4'-Trifluoromethoxy-biphenyl-3-carbaldehyde CAS No. 675596-34-6

4'-Trifluoromethoxy-biphenyl-3-carbaldehyde

Cat. No.: B1586363
CAS No.: 675596-34-6
M. Wt: 266.21 g/mol
InChI Key: OREJGMWHMXRZGK-UHFFFAOYSA-N
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Description

4’-Trifluoromethoxy-biphenyl-3-carbaldehyde is an organic compound with the molecular formula C14H9F3O2 and a molecular weight of 266.21 g/mol. This compound is characterized by the presence of a trifluoromethoxy group attached to a biphenyl structure, with an aldehyde functional group at the 3-position. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

The synthesis of 4’-Trifluoromethoxy-biphenyl-3-carbaldehyde typically involves the following steps:

    Suzuki–Miyaura Coupling: This method is widely used for the formation of carbon-carbon bonds.

    Reaction Conditions: The reaction is carried out under mild conditions, often using a base such as potassium carbonate in a solvent like ethanol or water.

    Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

4’-Trifluoromethoxy-biphenyl-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium carbonate).

    Major Products: Major products formed from these reactions include carboxylic acids, alcohols, and substituted biphenyl derivatives.

Scientific Research Applications

4’-Trifluoromethoxy-biphenyl-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Trifluoromethoxy-biphenyl-3-carbaldehyde involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

4’-Trifluoromethoxy-biphenyl-3-carbaldehyde can be compared with other similar compounds:

    Similar Compounds: Compounds such as 4’-Trifluoromethoxy-biphenyl-4-carbaldehyde and 4’-Trifluoromethoxy-biphenyl-3-carboxylic acid

    Uniqueness: The presence of the trifluoromethoxy group and the specific position of the aldehyde group confer unique chemical properties and reactivity to 4’-Trifluoromethoxy-biphenyl-3-carbaldehyde

Properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)19-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREJGMWHMXRZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375317
Record name 4'-Trifluoromethoxy-biphenyl-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675596-34-6
Record name 4'-Trifluoromethoxy-biphenyl-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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